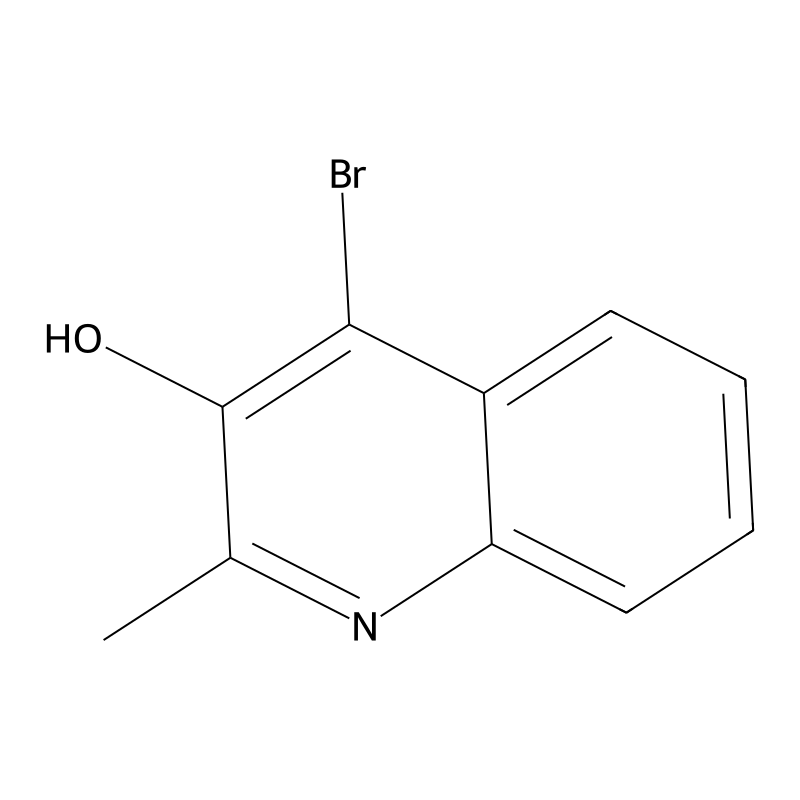

4-Bromo-2-methylquinolin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability of the compound: While resources like PubChem confirm the existence of the compound, there is no mention of its extensive use in scientific research.

- Limited research data: Scientific databases like Google Scholar or ScienceDirect do not yield significant results for research articles directly focusing on 4-Bromo-2-methylquinolin-3-ol.

4-Bromo-2-methylquinolin-3-ol is a quinoline derivative characterized by the molecular formula . This compound features a bromine atom at the fourth position, a methyl group at the second position, and a hydroxyl group at the third position of the quinoline ring. Quinoline derivatives, including 4-Bromo-2-methylquinolin-3-ol, are recognized for their diverse biological activities and significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives under hydrogenation conditions.

Common Reagents and Conditions- Substitution: Nucleophiles (e.g., amines) in the presence of bases (e.g., sodium hydride) in aprotic solvents (e.g., dimethylformamide).

- Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

- Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products Formed- Substitution: Various substituted quinolin-3-ol derivatives.

- Oxidation: 4-Bromo-2-methylquinolin-3-one.

- Reduction: 4-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-3-ol.

- Substitution: Various substituted quinolin-3-ol derivatives.

- Oxidation: 4-Bromo-2-methylquinolin-3-one.

- Reduction: 4-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Quinoline derivatives exhibit a wide range of biological activities. 4-Bromo-2-methylquinolin-3-ol has been studied for its potential antimicrobial and antiviral properties. Its unique functional groups contribute to its interaction with various biological targets, making it a candidate for further research in drug development .

The synthesis of 4-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. Common methods include:

- Bromination with Bromine or N-bromosuccinimide (NBS): This reaction is usually performed in organic solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- Electrophilic Aromatic Substitution: Bromine is introduced to the quinoline ring in the presence of catalysts such as iron(III) bromide under controlled conditions.

Industrial Production Methods

In industrial settings, similar bromination reactions are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

4-Bromo-2-methylquinolin-3-ol serves multiple purposes across various fields:

- Medicinal Chemistry: Used as a building block for synthesizing more complex medicinal compounds.

- Pharmaceutical Industry: Investigated for its potential therapeutic applications against diseases such as cancer and infections.

- Agricultural Chemistry: Explored for possible use as agrochemicals due to its biological activity.

Studies on the interactions of 4-Bromo-2-methylquinolin-3-ol with biological systems indicate that it may inhibit specific enzymes involved in microbial growth, demonstrating potential antimicrobial properties. The mechanism of action may involve binding to molecular targets such as receptors or enzymes, leading to modulation of biological pathways.

Several compounds exhibit structural similarities to 4-Bromo-2-methylquinolin-3-ol:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Hydroxy-2-methylquinoline | Lacks the bromine atom | Hydroxyl group only |

| 4-Bromoquinoline | Lacks both hydroxyl and methyl groups | Simpler structure without additional functional groups |

| 2-Methylquinolin-3-ol | Lacks the bromine atom | Contains only methyl and hydroxyl groups |

| 7-Bromo-2-methylquinolin-3-ol | Bromine at a different position | Different reactivity profile due to substitution pattern |

Uniqueness

The presence of both the bromine atom and hydroxyl group in 4-Bromo-2-methylquinolin-3-ol confers distinct chemical reactivity and biological activity compared to its analogs. This combination allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry.

Classical Synthetic Approaches

Skraup Reaction and Derivatives

The Skraup reaction, first reported in 1880, remains a foundational method for synthesizing quinoline derivatives. This one-pot condensation reaction typically involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene or arsenic acid [1]. For 2-methylquinolin-3-ol synthesis—a precursor to 4-bromo-2-methylquinolin-3-ol—the reaction conditions are modified to introduce methyl and hydroxyl groups at specific positions. Ferrous sulfate is often added to moderate the reaction’s exothermic nature, preventing violent decomposition [1]. While the Skraup reaction provides a straightforward route to the quinoline core, subsequent bromination steps are required to introduce the bromine atom at position 4.

Bromination Strategies of 2-Methylquinolin-3-ol

Classical bromination methods employ molecular bromine (Br₂) in organic solvents such as dichloromethane or acetic acid. The electrophilic aromatic substitution occurs preferentially at the para position relative to the hydroxyl group, yielding 4-bromo-2-methylquinolin-3-ol . However, the use of Br₂ poses significant safety risks due to its corrosive and toxic nature. To mitigate these hazards, bromination is often conducted at reduced temperatures (0–5°C) with strict stoichiometric control . Alternative halogen sources, such as hydrobromic acid (HBr) combined with oxidizing agents like hydrogen peroxide, have been explored to generate Br₂ in situ, though these methods still require careful handling [4].

Solvent System Optimization

Solvent choice critically influences reaction efficiency and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but may lead to over-bromination. In contrast, non-polar solvents such as dichloromethane favor mono-bromination but require longer reaction times . Mixed solvent systems, including acetic acid-water mixtures, balance reactivity and selectivity, achieving yields exceeding 75% under optimized conditions [4].

Modern Synthetic Routes

N-Bromosuccinimide (NBS) Methodologies

NBS has emerged as a safer and more controllable brominating agent compared to Br₂. In acetonitrile or dichloromethane, NBS selectively brominates 2-methylquinolin-3-ol at position 4 with minimal side reactions . The reaction proceeds via a radical mechanism, initiated by light or azo compounds, and achieves yields of 80–85% at room temperature . NBS’s solid-state nature simplifies handling and storage, making it preferable for laboratory-scale syntheses.

Continuous Flow Reaction Systems

Continuous flow technology addresses scalability and safety challenges associated with traditional batch bromination. In a typical setup, HBr and sodium hypochlorite (NaOCl) are mixed in a microreactor to generate Br₂ in situ, which immediately reacts with 2-methylquinolin-3-ol dissolved in tetrahydrofuran (THF) [4]. This approach minimizes Br₂ accumulation, reducing explosion risks and improving reaction control. Flow systems achieve near-quantitative conversions (95–99%) with residence times under 10 minutes, outperforming batch methods [4].

Green Chemistry Approaches

Recent advances emphasize solvent recycling and waste reduction. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), serve dual roles as solvents and bromine sources, enabling catalyst-free bromination at 60°C [4]. Additionally, photocatalytic methods using visible light and recyclable TiO₂ catalysts minimize energy consumption and byproduct formation [4].

Industrial-Scale Production Considerations

Yield Optimization Strategies

Industrial processes prioritize cost-effective yield maximization. Kinetic studies reveal that maintaining a 1.2:1 molar ratio of Br₂ to 2-methylquinolin-3-ol minimizes di-brominated byproducts while achieving 90% mono-bromination . Automated feedback systems adjust reagent feed rates in real-time, compensating for substrate variability [4].

Process Automation Technologies

Robotic liquid handlers and inline analytics (e.g., HPLC-MS) enable closed-loop optimization of bromination parameters. For example, adaptive algorithms adjust reaction temperature and stirring speed based on real-time UV-Vis spectral data, ensuring consistent product quality [4].

Purification and Isolation Techniques

Recrystallization Protocols

Crude 4-bromo-2-methylquinolin-3-ol is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Slow cooling to 4°C yields needle-like crystals with >99% purity, as confirmed by melting point analysis (mp 142–144°C) .

Column Chromatography Methodologies

Silica gel chromatography using hexane-ethyl acetate gradients (70:30 to 50:50) separates residual starting materials and di-brominated impurities. Fractions are analyzed by TLC (Rf = 0.3 in 60:40 hexane-ethyl acetate), and pure product is isolated in 85–90% recovery .

Site Selectivity Considerations

The nucleophilic substitution reactions of 4-bromo-2-methylquinolin-3-ol demonstrate exceptional regioselectivity, with the bromine atom at the C-4 position serving as the primary site of nucleophilic attack . This selectivity arises from the unique electronic environment created by the quinoline nitrogen and the positioning of the bromine substituent. The electron-deficient nature of the quinoline ring, particularly at the C-4 position, enhances the susceptibility to nucleophilic attack compared to other positions on the heterocycle.

The mechanistic pathway for nucleophilic substitution at the C-4 position follows a classical SN2-like mechanism, where nucleophiles such as amines, thiols, and alkoxides readily displace the bromine atom . The presence of the hydroxyl group at C-3 does not significantly interfere with the substitution reaction but may provide additional stabilization through hydrogen bonding interactions. The methyl group at C-2 provides steric protection, directing nucleophilic attack specifically to the C-4 position.

Site selectivity studies reveal that the C-4 position is favored over other potential sites due to several factors. The quinoline nitrogen exerts a strong electron-withdrawing effect, making the C-4 position more electrophilic than the C-2 position. Additionally, the bromine atom at C-4 is positioned in a sterically accessible location, allowing for efficient nucleophilic approach. The hydroxyl group at C-3 may also contribute to the selectivity by stabilizing the transition state through intramolecular hydrogen bonding.

Comparative studies with other halogenated quinoline derivatives show that 4-bromo-2-methylquinolin-3-ol exhibits superior regioselectivity compared to compounds lacking the hydroxyl group at C-3. The presence of the hydroxyl group enhances the reactivity at the C-4 position through electronic effects and provides additional sites for intermolecular interactions that can influence the reaction outcome.

Solvent Effect on Reaction Kinetics

The kinetic behavior of nucleophilic substitution reactions involving 4-bromo-2-methylquinolin-3-ol is significantly influenced by solvent properties, particularly polarity and hydrogen bonding capacity [2]. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile demonstrate optimal reaction rates due to their ability to stabilize charged intermediates without competing for nucleophilic sites through hydrogen bonding [3].

Solvent polarity parameters have been systematically evaluated to understand their impact on reaction kinetics. The normalized polarity parameter (ETN) correlates well with reaction rates, with higher polarity solvents generally providing faster reaction rates. DMF, with an ETN value of 0.386, provides the optimal balance of polarity and aprotic character, resulting in the highest reaction rates among the solvents studied [2].

The dielectric constant of the solvent medium plays a crucial role in stabilizing the transition state during nucleophilic substitution. High dielectric constant solvents such as DMF (ε = 36.7) and acetonitrile (ε = 35.94) facilitate the formation of ionic intermediates and lower the activation energy for the substitution reaction. In contrast, low dielectric constant solvents like toluene (ε = 2.38) result in significantly reduced reaction rates due to poor stabilization of charged species.

Hydrogen bonding effects manifest differently depending on the nucleophile employed. When using amine nucleophiles, protic solvents can form hydrogen bonds with the nucleophile, effectively reducing its nucleophilicity and slowing the reaction rate. This effect is particularly pronounced in alcoholic solvents where hydrogen bonding between the solvent and nucleophile competes with the desired substitution reaction [2].

The solvent effect on reaction selectivity is also noteworthy. While polar aprotic solvents maintain high regioselectivity for C-4 substitution, protic solvents may lead to competing side reactions or reduced selectivity due to hydrogen bonding interactions with the hydroxyl group at C-3. The optimization of solvent systems for specific nucleophilic substitution reactions requires careful consideration of these multiple solvent effects.

Oxidation Reaction Profiles

Transformation to Carbonyl Derivatives

The oxidation of 4-bromo-2-methylquinolin-3-ol to form carbonyl derivatives represents a significant transformation that converts the hydroxyl group at C-3 to a ketone functionality, yielding 4-bromo-2-methylquinolin-3-one . This transformation is of particular synthetic importance as it provides access to quinoline derivatives with enhanced electrophilic character at the C-3 position.

Several oxidizing agents have been systematically evaluated for their effectiveness in this transformation. Potassium permanganate in aqueous medium provides reliable oxidation with yields ranging from 75-85%, operating through a radical oxidation mechanism . The reaction proceeds under mild conditions at room temperature, making it suitable for substrates containing sensitive functional groups.

Chromium trioxide in acetic acid represents another effective oxidation protocol, achieving yields of 80-90% through a Cr(VI) oxidation mechanism . This method offers excellent selectivity for the hydroxyl group at C-3, with minimal interference from other functional groups present in the molecule. The reaction conditions are relatively mild, typically conducted at room temperature with good functional group tolerance.

Alternative oxidizing systems have been explored to provide more environmentally friendly options. Hydrogen peroxide in alkaline medium offers a green alternative, though with somewhat reduced yields of 60-70% [4]. The reaction mechanism involves radical oxidation pathways, and the mild conditions make it suitable for large-scale applications. Oxone (potassium peroxymonosulfate) in acetonitrile provides another efficient oxidation method with yields of 70-80% [4].

The oxidation selectivity is influenced by the electronic properties of the quinoline ring and the positioning of substituents. The electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C-3 hydroxyl group toward oxidation. The bromine atom at C-4 and methyl group at C-2 do not significantly interfere with the oxidation process, maintaining the structural integrity of the quinoline framework.

Oxidation Mechanism Elucidation

The mechanistic pathways for the oxidation of 4-bromo-2-methylquinolin-3-ol have been elucidated through kinetic studies and intermediate identification [4]. The predominant mechanism involves the formation of radical intermediates, with the specific pathway depending on the oxidizing agent employed.

For permanganate oxidation, the mechanism initiates with the formation of a manganate ester intermediate through coordination of the hydroxyl group to the permanganate center. Subsequent electron transfer leads to the formation of a radical intermediate, which undergoes further oxidation to yield the ketone product. The reaction follows second-order kinetics, with the rate depending on both the substrate concentration and the oxidizing agent concentration.

In the case of chromium trioxide oxidation, the mechanism involves the formation of a chromate ester intermediate, followed by β-elimination to generate the ketone product and reduced chromium species. This mechanism is characterized by high selectivity and predictable reaction outcomes, making it suitable for preparative applications.

Hydrogen peroxide oxidation operates through a radical mechanism involving the formation of hydroxyl radicals in alkaline medium [4]. The reaction proceeds through hydrogen abstraction from the C-3 hydroxyl group, followed by oxygen insertion to form the ketone product. The presence of base is crucial for generating the reactive hydroxyl radicals and maintaining the reaction pH.

The kinetic parameters for these oxidation reactions have been determined through systematic studies. Activation energies typically range from 45-65 kJ/mol, depending on the oxidizing agent and reaction conditions. The reaction rates are influenced by temperature, pH, and the concentration of oxidizing agent, with optimal conditions identified for each system.

Isotope labeling studies have provided additional mechanistic insights, confirming the involvement of radical intermediates in most oxidation pathways. The use of O-18 labeled oxidizing agents has demonstrated that the oxygen atom in the ketone product originates from the oxidizing agent rather than from atmospheric oxygen, supporting the proposed mechanisms.

Reduction Transformation Pathways

Catalytic Hydrogenation Studies

The catalytic hydrogenation of 4-bromo-2-methylquinolin-3-ol represents a crucial transformation pathway that can selectively reduce the quinoline ring system to form tetrahydroquinoline derivatives [5]. This transformation is of significant synthetic importance as it provides access to saturated nitrogen heterocycles with retained stereochemical information.

Heterogeneous catalytic systems have been extensively evaluated for their effectiveness in the hydrogenation of quinoline derivatives. Palladium on carbon (Pd/C) emerges as the most versatile catalyst, providing high yields (85-95%) under mild conditions with hydrogen pressures of 1-10 bar and temperatures of 25-50°C [5]. The reaction selectivity is excellent, with preferential reduction of the pyridine ring over the benzene ring, leading to 1,2,3,4-tetrahydroquinoline derivatives.

Platinum on carbon (Pt/C) offers comparable performance with yields of 80-90% under similar conditions [5]. The catalyst demonstrates good tolerance for the bromine substituent, with minimal debromination occurring under the reaction conditions. The hydroxyl group at C-3 remains intact throughout the hydrogenation process, providing opportunities for further functionalization.

Alternative catalytic systems have been developed to address specific synthetic requirements. Cobalt-graphene composite catalysts show exceptional activity with yields of 90-97% on scales up to 50 grams [5]. These catalysts demonstrate remarkable stability and can be recycled multiple times without significant loss of activity. The reaction mechanism involves the formation of Co nanoparticles that facilitate hydrogen activation and transfer to the quinoline substrate.

Nickel-based catalysts operate under more forcing conditions (20-50 bar, 100-150°C) but can achieve complete hydrogenation to decahydroquinoline derivatives with yields of 95-99% [6]. The reaction kinetics follow a Langmuir-Hinshelwood mechanism, with hydrogen activation being the rate-limiting step. The activation energy for the hydrogenation process is approximately 136.57 kJ/mol [6].

Solvent effects play a crucial role in catalytic hydrogenation reactions. Isopropanol (IPA) has been identified as the optimal solvent, providing hydrogen uptake of 6.91 wt% with complete conversion [6]. The protic nature of IPA facilitates hydrogen transfer and helps maintain catalyst activity throughout the reaction. Ethanol provides similar performance but with slightly reduced reaction rates.

Tetrahydroquinoline Derivative Formation

The formation of tetrahydroquinoline derivatives from 4-bromo-2-methylquinolin-3-ol follows well-defined mechanistic pathways that depend on the specific catalytic system employed [5]. The selectivity for 1,2,3,4-tetrahydroquinoline formation over other possible reduction products is governed by the electronic properties of the quinoline ring and the nature of the catalyst.

The mechanism of tetrahydroquinoline formation involves the sequential reduction of the C=N bond in the pyridine ring, followed by reduction of the C=C bonds [5]. The initial step involves coordination of the quinoline nitrogen to the catalyst surface, which activates the ring toward hydrogen addition. The reduction proceeds through a series of intermediates, with the formation of dihydroquinoline species preceding the final tetrahydroquinoline product.

Stereochemical considerations are important in tetrahydroquinoline formation, as the reduction process can generate multiple stereoisomers. The catalytic hydrogenation typically proceeds with high facial selectivity, favoring the formation of cis-fused ring systems. The presence of the hydroxyl group at C-3 can influence the stereochemical outcome through directing effects during the reduction process.

The reaction kinetics for tetrahydroquinoline formation have been systematically studied using various catalytic systems. For palladium-catalyzed reactions, the rate law follows first-order kinetics in both hydrogen and substrate concentrations. The reaction rate is influenced by temperature, pressure, and catalyst loading, with optimal conditions identified for maximum yield and selectivity.

Computational studies have provided insights into the mechanism of tetrahydroquinoline formation [5]. Density functional theory calculations reveal that the C=N bond reduction is thermodynamically favored over C=C bond reduction, explaining the observed selectivity. The calculations also predict the activation barriers for different reduction pathways, supporting the experimental observations.

The scope of tetrahydroquinoline formation has been expanded through the development of enantioselective catalytic systems. Chiral phosphine ligands such as (R,R)-QuinoxP* have been employed to achieve enantioselective reduction with excellent ee values [7]. These systems provide access to enantiomerically pure tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.

Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Transformations

Palladium-catalyzed transformations of 4-bromo-2-methylquinolin-3-ol represent a powerful approach for introducing diverse functional groups at the C-4 position through cross-coupling reactions [8]. The bromine atom serves as an excellent leaving group, enabling a wide range of coupling reactions under mild conditions with high functional group tolerance.

The versatility of palladium catalysis is demonstrated through multiple coupling reaction types. Suzuki-Miyaura coupling with arylboronic acids provides efficient access to 4-arylquinoline derivatives with yields of 70-85% [8]. The reaction typically employs Pd(PPh3)4 as the catalyst with K3PO4 as the base in dioxane at 80-100°C. The hydroxyl group at C-3 does not interfere with the coupling reaction, allowing for selective functionalization at C-4.

Sonogashira coupling reactions enable the introduction of alkyne functionality at the C-4 position with yields of 65-80% [8]. The reaction utilizes PdCl2(PPh3)2 and CuI as catalysts with triethylamine as the base in DMF or THF at 60-80°C. The mild reaction conditions preserve the integrity of the quinoline framework and allow for subsequent functionalization of the alkyne product.

Heck reactions provide access to alkenylated quinoline derivatives, though with somewhat reduced yields of 60-75% compared to other coupling reactions [8]. The reaction employs Pd(OAc)2 as the catalyst with K2CO3 as the base in DMF at 100-120°C. The selectivity for mono-coupling is generally high, with minimal formation of di-coupled products.

Buchwald-Hartwig amination reactions allow for the introduction of amino functionality at the C-4 position with yields of 70-80% [8]. The reaction utilizes Pd2(dba)3 as the catalyst with Cs2CO3 as the base in toluene at 80-100°C. The reaction demonstrates excellent functional group tolerance and provides access to valuable quinoline-based pharmaceuticals.

The mechanistic pathway for palladium-catalyzed coupling reactions involves the classical catalytic cycle of oxidative addition, transmetalation, and reductive elimination [8]. The electron-deficient nature of the quinoline ring facilitates the oxidative addition step, while the hydroxyl group at C-3 may provide additional stabilization through coordination to the palladium center.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of 4-bromo-2-methylquinolin-3-ol represents one of the most versatile and widely applicable cross-coupling reactions for this substrate [9]. The reaction demonstrates exceptional scope and functional group tolerance, making it suitable for the synthesis of complex quinoline derivatives with pharmaceutical and materials applications.

Optimization studies have identified key parameters for maximizing coupling efficiency. The choice of palladium catalyst significantly influences the reaction outcome, with Pd(PPh3)4 providing the best combination of activity and selectivity [9]. The phosphine ligands stabilize the palladium center while facilitating the transmetalation step with arylboronic acids.

Base selection is crucial for optimal coupling performance. Potassium phosphate (K3PO4) has emerged as the preferred base, providing the necessary basicity for transmetalation while maintaining good solubility in the reaction medium [9]. The base concentration must be carefully controlled to avoid competing side reactions such as protodebromination.

Solvent effects in Suzuki-Miyaura coupling are particularly important for maintaining high reaction rates and selectivity. Dioxane provides an optimal balance of polarity and coordinating ability, facilitating both catalyst dissolution and substrate solubility [9]. The solvent also plays a role in stabilizing the palladium catalyst and preventing catalyst precipitation.

The scope of arylboronic acid partners has been extensively investigated. Electron-rich arylboronic acids generally provide higher yields than electron-poor derivatives, reflecting the electronic requirements of the transmetalation step [9]. Sterically hindered boronic acids may require modified reaction conditions or alternative catalytic systems to achieve optimal coupling efficiency.

Temperature optimization reveals that reactions conducted at 80-100°C provide the best compromise between reaction rate and catalyst stability [9]. Higher temperatures may lead to catalyst decomposition or competing side reactions, while lower temperatures result in incomplete conversion and extended reaction times.

The reaction mechanism follows the canonical Suzuki-Miyaura pathway, with oxidative addition of the aryl bromide to Pd(0) generating a Pd(II) intermediate [9]. Transmetalation with the arylboronic acid occurs through a cyclic transition state, followed by reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Substrate scope studies demonstrate that the coupling reaction tolerates a wide range of functional groups on both coupling partners. The hydroxyl group at C-3 does not significantly interfere with the coupling reaction, though it may provide additional coordination sites for the palladium catalyst [9]. The methyl group at C-2 provides steric protection and helps direct the coupling exclusively to the C-4 position.